临床耐受剂量确立:Denibulin 相对于同类 VDA 的 MTD 与剂量限制性毒性对比
在晚期实体瘤患者中开展的 I 期临床试验确立了 Denibulin 的最大耐受剂量(MTD)为 180 mg/m²。该研究在 225 mg/m² 剂量水平观察到两例剂量限制性毒性(DLT):一过性脑缺血发作和 3 级转氨酶升高[1]。相比之下,同为靶向微管蛋白的 VDA 药物 CA4P,其在 I 期临床试验中观察到的 DLT 包括可逆性心肌缺血和神经毒性(如共济失调)[2]。另一款 VDA 药物 ZD6126 的 I 期研究中,MTD 为 80 mg/m²(每周给药方案),DLT 为左心室射血分数下降[3]。Denibulin 在剂量水平、DLT 类型及整体耐受性方面展现出可区分的临床安全性特征,这对于后续研究中的剂量选择与联合用药方案设计具有直接参考价值。
DLTs: transient cerebral ischemia, Grade 3 transaminase elevation
| Evidence Dimension | 最大耐受剂量 (MTD) 与剂量限制性毒性 (DLT) 谱 |
|---|---|
| Target Compound Data | MTD: 180 mg/m² (IV, q3w); DLTs: 一过性脑缺血发作, 3 级转氨酶升高 (225 mg/m²) |
| Comparator Or Baseline | CA4P: MTD 60 mg/m² (IV, weekly) 或 50 mg/m² (IV, daily×5) [2]; DLTs: 心肌缺血, 神经毒性。ZD6126: MTD 80 mg/m² (IV, weekly) [3]; DLTs: 左心室射血分数下降。 |
| Quantified Difference | Denibulin 的 MTD 约为 ZD6126 的 2.25 倍,剂量递增上限不同。DLT 谱在心血管事件方面有部分重叠,但 Denibulin 未观察到 CA4P 典型的神经毒性或 ZD6126 的心功能下降。 |
| Conditions | 晚期实体瘤患者 I 期临床试验,剂量递增方案,静脉输注给药。 |
Why This Matters
明确的 MTD 和独特的 DLT 谱为研究者提供了 Denibulin 在联合用药或单药方案中的安全性基准,是化合物临床前与临床转化研究中选择特定候选物的关键依据。
- [1] Ricart AD, Ashton EA, Cooney MM, et al. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2011 Oct;68(4):959-70. doi: 10.1007/s00280-011-1565-4. PMID: 21305290. View Source
- [2] Rustin GJ, Galbraith SM, Anderson H, et al. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results. J Clin Oncol. 2003 Aug 1;21(15):2815-22. doi: 10.1200/JCO.2003.05.185. PMID: 12885798. View Source
- [3] Gadgeel SM, LoRusso PM, Wozniak AJ, et al. A phase I study of the novel vascular-targeting agent, ZD6126, in patients with solid tumors. Invest New Drugs. 2006 Nov;24(6):515-22. doi: 10.1007/s10637-006-8766-x. PMID: 16906417. View Source
